molecular formula C13H18N2O B13332192 (S)-6-(Aminomethyl)-1-benzylpiperidin-2-one

(S)-6-(Aminomethyl)-1-benzylpiperidin-2-one

Katalognummer: B13332192
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: KHZBCFFMUHHWGJ-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-6-(Aminomethyl)-1-benzylpiperidin-2-one is a chiral compound with a piperidine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(Aminomethyl)-1-benzylpiperidin-2-one can be achieved through several methods. One common approach involves the use of a piperidine derivative as a starting material. The synthetic route typically includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Aminomethylation: The aminomethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-6-(Aminomethyl)-1-benzylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.

Wissenschaftliche Forschungsanwendungen

(S)-6-(Aminomethyl)-1-benzylpiperidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of (S)-6-(Aminomethyl)-1-benzylpiperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(Aminomethyl)-1-benzylpiperidin-2-one: A non-chiral analog with similar structural features.

    1-Benzylpiperidin-2-one: Lacks the aminomethyl group but shares the piperidine and benzyl moieties.

    6-(Aminomethyl)piperidin-2-one: Lacks the benzyl group but retains the aminomethyl and piperidine structures.

Uniqueness

(S)-6-(Aminomethyl)-1-benzylpiperidin-2-one is unique due to its chiral nature, which can impart specific stereochemical properties and biological activities

Eigenschaften

Molekularformel

C13H18N2O

Molekulargewicht

218.29 g/mol

IUPAC-Name

(6S)-6-(aminomethyl)-1-benzylpiperidin-2-one

InChI

InChI=1S/C13H18N2O/c14-9-12-7-4-8-13(16)15(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m0/s1

InChI-Schlüssel

KHZBCFFMUHHWGJ-LBPRGKRZSA-N

Isomerische SMILES

C1C[C@H](N(C(=O)C1)CC2=CC=CC=C2)CN

Kanonische SMILES

C1CC(N(C(=O)C1)CC2=CC=CC=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.